2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
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Overview
Description
2-(4-(Isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a complex organic compound featuring a phenyl ring substituted with an isopropylthio group and an acetamide moiety linked to a pyrimidinyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide typically involves multi-step organic reactions:
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Formation of the Phenylthio Intermediate
Starting Material: 4-bromoacetophenone.
Reaction: Nucleophilic substitution with isopropylthiol in the presence of a base like potassium carbonate.
Conditions: Reflux in an appropriate solvent such as ethanol.
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Synthesis of the Pyrimidinyl Ethyl Intermediate
Starting Material: 2-phenylpyrimidine.
Reaction: Alkylation with 2-bromoethylamine.
Conditions: Use of a polar aprotic solvent like DMF and a base such as sodium hydride.
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Coupling Reaction
Starting Materials: The phenylthio intermediate and the pyrimidinyl ethyl intermediate.
Reaction: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Conditions: Room temperature in a solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification: Employing techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the acetamide or pyrimidine rings.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Various substituted derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Often performed in ether or THF under inert atmosphere.
Substitution: Conducted in polar solvents with bases to facilitate nucleophilic attack.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the development of ligands for catalysis or coordination chemistry.
Biology
Biological Probes: Utilized in the study of biological pathways and enzyme interactions.
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Pharmacology: Explored for its effects on specific molecular targets, such as enzymes or receptors.
Diagnostics: Used in the development of diagnostic agents for imaging or biomarker detection.
Industry
Material Science: Incorporated into the design of new materials with specific properties.
Agriculture: Evaluated for use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism by which 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isopropylthio group may enhance lipophilicity, facilitating membrane permeability, while the pyrimidine ring can engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide: Similar structure but with a methylthio group instead of isopropylthio.
2-(4-(Ethylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide: Contains an ethylthio group.
2-(4-(Isopropylthio)phenyl)-N-(2-(2-pyridin-5-yl)ethyl)acetamide: Pyridine ring instead of pyrimidine.
Uniqueness
The presence of the isopropylthio group in 2-(4-(isopropylthio)phenyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide imparts unique lipophilic properties, potentially enhancing its biological activity and membrane permeability compared to its analogs. The combination of the phenyl and pyrimidine rings also allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17(2)28-21-10-8-18(9-11-21)14-22(27)24-13-12-19-15-25-23(26-16-19)20-6-4-3-5-7-20/h3-11,15-17H,12-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMCQHNXKYJNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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